CCR2 antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCR2 antagonist 1: is a high-affinity and long-residence-time antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has a dissociation constant (Ki) of 2.4 nanomolar, indicating its strong binding affinity to the receptor . CCR2 is a G-protein-coupled receptor that plays a crucial role in the migration and activation of monocytes and other immune cells, making it a significant target in inflammatory diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCR2 antagonist 1 involves a series of chemical reactions, including the formation of a cyclohexyl urea core. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: CCR2 antagonist 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Inflammatory Diseases

CCR2 antagonist 1 has been shown to alleviate symptoms of various inflammatory conditions by preventing monocyte migration into inflamed tissues. Studies indicate that CCR2 antagonism can reduce disease severity in models of rheumatoid arthritis and multiple sclerosis by inhibiting the recruitment of pro-inflammatory cells .

Clinical Implications:

- Rheumatoid Arthritis: In preclinical models, CCR2 antagonists demonstrated reduced joint inflammation and damage.

- Multiple Sclerosis: CCR2 antagonism has been linked to decreased central nervous system inflammation.

Cancer Therapy

Recent studies have highlighted the role of CCR2 in tumor microenvironments, particularly regarding tumor-associated macrophages that contribute to immunosuppression. This compound has been investigated for its ability to enhance anti-tumor immunity by blocking these macrophages' recruitment .

Case Studies:

- A natural CCR2 antagonist derived from Abies georgei showed efficacy in liver cancer models by increasing CD8+ T cell infiltration into tumors and enhancing the effectiveness of existing therapies like sorafenib .

- Another study demonstrated that a novel CCR2 antagonist significantly inhibited tumor growth in preclinical models by disrupting the immunosuppressive environment created by tumor-associated macrophages .

Cardiovascular Health

Research indicates that CCR2 plays a role in atherogenesis. This compound has been shown to inhibit the development of atherosclerosis in mouse models by reducing circulating CCR2+ monocytes and plaque formation .

Findings:

- Treatment with this compound resulted in significant reductions in both circulating monocytes and atherosclerotic plaque size, suggesting a protective cardiovascular effect.

Data Table: Summary of Research Findings

Mechanism of Action

CCR2 antagonist 1 exerts its effects by binding to the CCR2 receptor, thereby preventing the interaction of the receptor with its natural ligand, C-C motif chemokine 2 (CCL2). This inhibition blocks the downstream signaling pathways involved in immune cell migration and activation . The compound’s high affinity and long residence time on the receptor contribute to its potent antagonistic effects .

Comparison with Similar Compounds

CCR2-RA-[R]: An allosteric antagonist that binds to a novel intracellular pocket, blocking receptor activation.

MK-0812: A potent inhibitor of CCR2, used in preclinical studies for cancer therapy.

Uniqueness: CCR2 antagonist 1 is unique due to its high affinity and long residence time on the CCR2 receptor, making it a promising candidate for therapeutic applications. Its ability to effectively block CCR2-mediated signaling pathways sets it apart from other similar compounds .

Biological Activity

CCR2 antagonists are a class of compounds that inhibit the chemokine receptor CCR2, which plays a crucial role in monocyte recruitment and inflammation. CCR2 antagonist 1 (often referred to as BMS-741672 or 1a ) has been studied for its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of CCR2 and Its Role in Disease

CCR2 is a chemokine receptor that mediates the migration of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 axis has been implicated in several pathological conditions, including:

- Cancer : Promotes tumor progression by facilitating immune evasion.

- Cardiovascular Disease : Involved in atherogenesis and myocardial infarction.

- Autoimmune Disorders : Contributes to the pathogenesis of diseases like multiple sclerosis.

This compound functions by blocking the binding of CCL2 to CCR2, thereby inhibiting downstream signaling pathways that lead to monocyte migration. This action can reduce inflammation and alter tumor microenvironments, making it a promising candidate for therapeutic interventions.

Binding Affinity and Selectivity

Research has demonstrated that this compound exhibits potent binding affinity for the CCR2 receptor with an estimated EC50 value of 2.2 nM in inhibiting monocyte/macrophage infiltration . It shows at least 100-fold selectivity over other chemokine receptors, which is essential for minimizing off-target effects .

In Vivo Efficacy

In vivo studies have shown that this compound effectively reduces monocyte recruitment in various disease models:

- Atherosclerosis Model : Treatment with this compound significantly decreased the size of atherosclerotic plaques in apoE-deficient mice, demonstrating its potential in cardiovascular disease management .

- Cancer Models : In lung adenocarcinoma models, this compound inhibited tumor growth by reducing the recruitment of immunosuppressive macrophages .

Case Study 1: Cancer Therapy

A study evaluated the effects of this compound on human lung adenocarcinoma A549 cells. The results indicated that treatment with the antagonist significantly inhibited CCL2-mediated cell proliferation, migration, and invasion by downregulating matrix metalloproteinase-9 (MMP-9) expression. Specifically:

- Cell Viability : Reduced by 58% with antagonist treatment.

- Cell Migration : Decreased invasion rates by approximately 30% compared to controls .

Case Study 2: Cardiovascular Disease

In a study involving cynomolgus monkeys, pharmacokinetic analysis revealed that the metabolite levels of this compound were significantly higher than those of its parent compound, indicating effective systemic exposure. The study also noted a reduction in clinical scores related to inflammation when administered orally at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| EC50 for Monocyte Inhibition | 2.2 nM |

| Selectivity (vs Other Receptors) | >100-fold |

| Atherogenesis Reduction | -73% plaque size reduction |

| Tumor Growth Inhibition | Significant reduction observed |

Properties

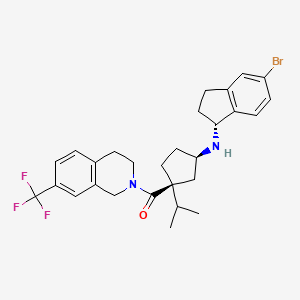

IUPAC Name |

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUEIJZRKTNKN-HYZYYIOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.